molecular formula C8H9BClNO3 B1461912 4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid CAS No. 871332-65-9

4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid

Cat. No. B1461912
CAS RN: 871332-65-9
M. Wt: 213.43 g/mol
InChI Key: SYZZWFMATUWETK-UHFFFAOYSA-N
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Description

“4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid” is a chemical compound with the molecular formula C8H9BClNO3 . It is a derivative of phenylboronic acid, which is commonly used in organic synthesis .


Chemical Reactions Analysis

Phenylboronic acids, such as “4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid”, are mild Lewis acids and are generally stable and easy to handle, making them important to organic synthesis . They can participate in various reactions, including Rhodium-catalyzed intramolecular amination, Pd-catalyzed direct arylation, and Suzuki-Miyaura coupling reactions .

Scientific Research Applications

Optical Modulation and Saccharide Recognition

4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid, similar to other phenylboronic acids, plays a role in optical modulation and saccharide recognition. A study demonstrated the use of phenylboronic acids for recognizing saccharides and anchoring hydrophilic polymer backbones to hydrophobic surfaces like graphene or carbon nanotubes. These capabilities are critical in applications like near-infrared fluorescence quenching in response to saccharide binding, with implications in various research fields including materials science and nanotechnology (Mu et al., 2012).

Catalytic Applications in Chemical Synthesis

Phenylboronic acids, including 4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid, are important in catalysis. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid has been used effectively in dehydrative amidation between carboxylic acids and amines, suggesting potential uses in peptide synthesis and pharmaceuticals (Wang, Lu, & Ishihara, 2018).

Vibrational Studies in Molecular Structure Analysis

Vibrational studies of phenylboronic acids, including derivatives like 4-carboxy phenylboronic acid, have been conducted to understand their molecular structures. These studies are crucial in developing functionalized derivatives for various applications (Dikmen & Alver, 2021).

Supramolecular Architecture

Phenylboronic acids contribute significantly to the field of supramolecular chemistry. For example, studies on 4-halophenylboronic acids, including 4-chlorophenylboronic acid, have provided insights into crystal structures and molecular interactions. This is vital for designing molecules with specific properties and functionalities (Shimpi, Seethalekshmi, & Pedireddi, 2007).

Intelligent Bio-Hydrogel Development

Research into novel cellulose/phenylboronic acid composite intelligent bio-hydrogels demonstrates their glucose and pH-responsive behaviors. These hydrogels, incorporating phenylboronic acid derivatives, are promising for applications in drug delivery and biosensing (Peng et al., 2018).

Enhanced Tumor Targeting in Drug Delivery

Phenylboronic acid-decorated nanoparticles, including those derived from 3-carboxyphenylboronic acid, have been used for tumor-targeted drug delivery. These derivatives demonstrate enhanced tumor-homing activity and accumulation, which is crucial for improving the efficacy of cancer treatments (Wang, Wei, Cheng, Wang, & Tang, 2016).

Safety and Hazards

“4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid” may be harmful if swallowed and may cause skin and eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

[4-chloro-3-(methylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BClNO3/c1-11-8(12)6-4-5(9(13)14)2-3-7(6)10/h2-4,13-14H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZZWFMATUWETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C(=O)NC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661217
Record name [4-Chloro-3-(methylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid

CAS RN

871332-65-9
Record name [4-Chloro-3-(methylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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